molecular formula C8H8O4 B2483910 3-(5-Formylfuran-2-yl)propanoic acid CAS No. 2219407-50-6

3-(5-Formylfuran-2-yl)propanoic acid

Cat. No.: B2483910
CAS No.: 2219407-50-6
M. Wt: 168.148
InChI Key: RBPJRTFXWCUZOB-UHFFFAOYSA-N
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Description

3-(5-Formylfuran-2-yl)propanoic acid is an organic compound with the molecular formula C8H8O4 It features a furan ring substituted with a formyl group at the 5-position and a propanoic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formylfuran-2-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with furan, which is then functionalized to introduce the formyl group at the 5-position.

    Formylation: The formylation can be achieved using Vilsmeier-Haack reaction conditions, where furan is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Chain Extension:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-Formylfuran-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the formyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of catalysts.

Major Products Formed

    Oxidation: 3-(5-Carboxyfuran-2-yl)propanoic acid.

    Reduction: 3-(5-Hydroxymethylfuran-2-yl)propanoic acid.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

3-(5-Formylfuran-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Formylfuran-2-yl)propanoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.

    Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Furyl)propanoic acid: Similar structure but lacks the formyl group at the 5-position.

    3-(5-Hydroxymethylfuran-2-yl)propanoic acid: Similar structure with a hydroxymethyl group instead of a formyl group.

Properties

IUPAC Name

3-(5-formylfuran-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-2,5H,3-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPJRTFXWCUZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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